2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-(4-Bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide is a chemical compound characterized by its bromo and chloro substituents on the phenyl ring, and an acetamide group linked to a hydroxyethyl moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Bromination and Chlorination: The starting material, phenol, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 4 and 2 positions, respectively.
Esterification: The resulting 4-bromo-2-chlorophenol is then esterified with chloroacetic acid to form the corresponding ester.
Hydroxyethylation: The ester is further reacted with 2-hydroxyethylamine to introduce the hydroxyethyl group, yielding the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo and chloro substituents.
Substitution: Substitution reactions can occur at the phenyl ring, replacing the bromo and chloro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield phenolic acids and quinones.
Reduction Products: Reduction can produce phenylmethanol derivatives.
Substitution Products: Substitution reactions can lead to the formation of various substituted phenols and amines.
Scientific Research Applications
2-(4-Bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide is compared with other similar compounds, such as:
4-Bromo-2-chlorophenol: Similar in structure but lacks the acetamide and hydroxyethyl groups.
N-(2-hydroxyethyl)acetamide: Similar in the presence of the acetamide and hydroxyethyl groups but lacks the bromo and chloro substituents.
2-(4-bromo-2-chlorophenoxy)acetic acid: Similar in the presence of the bromo and chloro substituents but lacks the hydroxyethyl group.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3/c11-7-1-2-9(8(12)5-7)16-6-10(15)13-3-4-14/h1-2,5,14H,3-4,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXFIUTXJOMSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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